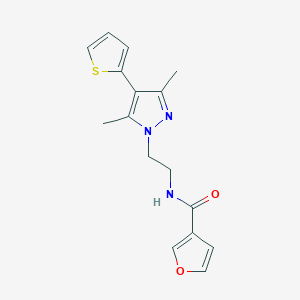
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a synthetic compound that has been developed through a rigorous process of synthesis and characterization. In
作用機序
The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, pain, and cancer cell growth.
Biochemical and Physiological Effects:
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells and reduce the formation of beta-amyloid plaques in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide in lab experiments is that it has been well-characterized and synthesized through a rigorous process. This ensures that the compound is pure and consistent, which is important for accurate and reliable experimental results. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways or proteins.
将来の方向性
There are several future directions for research on N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential use in treating inflammation, pain, cancer, and neurodegenerative diseases. Another direction is to test its efficacy in human clinical trials, which may provide valuable information on its safety and effectiveness as a therapeutic agent. Additionally, further research could be done to optimize the synthesis method and improve the yield and purity of the compound.
合成法
The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide involves a series of chemical reactions. The starting materials for the synthesis are furan-3-carboxylic acid, 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole, and 2-bromoethylamine hydrobromide. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学的研究の応用
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide has potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been tested for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been tested for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques.
特性
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-15(14-4-3-9-22-14)12(2)19(18-11)7-6-17-16(20)13-5-8-21-10-13/h3-5,8-10H,6-7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHBVYLNCGVZEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=COC=C2)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

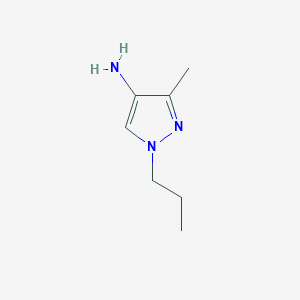
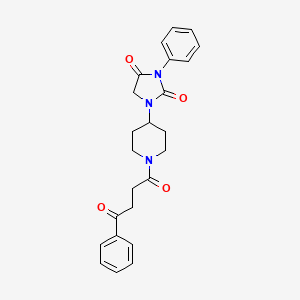
![5-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2604328.png)
![2,3-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2604332.png)

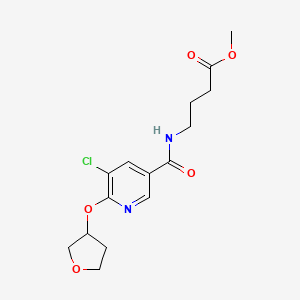
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2604336.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2604338.png)
![3-{[1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B2604340.png)
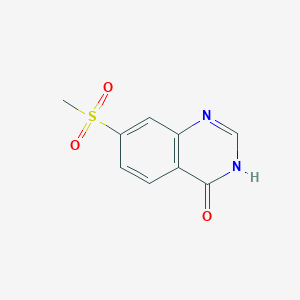
![3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2604344.png)

